1-(Phenoxyacetyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(12-19-14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJZXDUXCEMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Phenoxyacetyl Indoline
Strategies for Indoline (B122111) Ring Construction Prior to N-Acylation
The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and biologically active compounds. acs.orgrsc.org Its synthesis has been a subject of extensive research, leading to a diverse array of methodologies.
Cyclization Reactions for the Indoline Core Formation
Cyclization reactions represent a fundamental approach to constructing the indoline ring system. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the five-membered ring.
One notable strategy is the aza-Heck cyclization, which has been developed as a general method for preparing indoline scaffolds. nih.gov This reaction utilizes N-hydroxy anilines as electrophiles and has demonstrated tolerance for various functional groups and the ability to form complex ring topologies. nih.gov Another approach involves the TEA-mediated cascade arylation/cyclization of indole (B1671886) acetamides with 3-substituted indoles, which proceeds under metal- and photocatalyst-free conditions to yield indolyl pyrroloindolines. rsc.org Additionally, the synthesis of indoles, which can be subsequently reduced to indolines, can be achieved through the cyclization of aminocyclopropanes, generating an acyliminium intermediate that undergoes diastereoselective cyclization. nih.gov
Table 1: Examples of Cyclization Reactions for Indoline Core Synthesis
| Reaction Type | Starting Materials | Key Features |
| Aza-Heck Cyclization | N-hydroxy anilines | Tolerates various functional groups, forms complex ring topologies. nih.gov |
| Cascade Arylation/Cyclization | Indole acetamides, 3-substituted indoles | Metal- and photocatalyst-free conditions. rsc.org |
| Cyclization of Aminocyclopropanes | Aminocyclopropanes | Diastereoselective, proceeds via an acyliminium intermediate. nih.gov |
Reductive Approaches to Indoline Synthesis from Indoles
The reduction of the more readily available indole core is a common and effective strategy for obtaining indolines. Various reducing agents and conditions have been explored to achieve this transformation selectively.
A convenient method involves the use of sodium cyanoborohydride in carboxylic acids, such as acetic acid. tandfonline.com This approach can provide indolines in high yields (85-90%) at room temperature. tandfonline.com Another established method utilizes zinc dust in 85% phosphoric acid, which has been shown to reduce indole to indoline in good yields (64-69%) with minimal polymerization. researchgate.net Borane reagents, in the presence of trifluoroacetic acid, also offer a rapid and high-yielding route for the reduction of indoles to indolines, and are particularly useful for substrates with aminoalkyl groups. google.com More recently, boron-catalyzed chemoselective allylation of indoles has been developed to produce allylic indolines. rsc.org
Table 2: Comparison of Reductive Methods for Indoline Synthesis from Indoles
| Reagent System | Conditions | Yield | Notes |
| Sodium Cyanoborohydride / Acetic Acid | 20°C, 4h | 85-90% | A convenient and high-yielding method. tandfonline.com |
| Zinc Dust / 85% Phosphoric Acid | Heating | 64-69% | Minimal polymerization observed. researchgate.net |
| Borane Reagent / Trifluoroacetic Acid | Not specified | Good yields | Rapid reaction, suitable for indoles with aminoalkyl groups. google.com |
| Boron Catalyst / Allene | Not specified | Not specified | Produces allylic indolines. rsc.org |
Palladium-Catalyzed Cycloaddition and C-H Functionalization Routes to Indolines
Palladium catalysis has emerged as a powerful tool for the synthesis of indolines, enabling novel bond formations and offering high efficiency and selectivity. arabjchem.orgresearchgate.netscholaris.ca These methods include cycloaddition reactions and direct C-H functionalization.
One approach involves a palladium(II)/Brønsted acid co-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides, providing a facile route to valuable indolines under mild conditions. rsc.org Another strategy is the palladium-catalyzed intermolecular amination of unactivated C(sp3)–H bonds, where a palladacycle intermediate is formed and subsequently aminated to yield 3,3-disubstituted indolines. acs.org Furthermore, palladium-catalyzed intramolecular tandem dearomatization of indoles has been utilized to construct complex tetracyclic indoline scaffolds. arabjchem.org
N-Acylation Approaches for Indoline Nitrogen Functionalization to Form the Amide Bond
Once the indoline core is synthesized, the final step in the formation of 1-(phenoxyacetyl)indoline is the N-acylation of the indoline nitrogen. This involves the formation of a stable amide bond between the indoline and a phenoxyacetyl moiety.
Classical N-Acylation Methods Utilizing Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides)
The reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride, is a traditional and widely used method for amide bond formation. In the context of synthesizing this compound, this would involve the reaction of indoline with phenoxyacetyl chloride.
While the direct acylation of indoles with acyl chlorides often leads to C3-acylation, the use of specific conditions can favor N-acylation. organic-chemistry.org For instance, the reaction of indoles with acyl chlorides in the presence of diethylaluminum chloride or dimethylaluminum chloride can selectively yield 3-acylindoles, highlighting the challenges of controlling regioselectivity. organic-chemistry.org However, for the less aromatic indoline, N-acylation is generally the preferred pathway. The reaction of phenoxyacetyl chloride with imines of indolinone has been used to synthesize spiro[azetidine-2,3′-indoline] derivatives, demonstrating the reactivity of acyl chlorides in similar systems. researchgate.net
Direct Amide Bond Formation via Carboxylic Acids and Coupling Agents
Modern synthetic chemistry often favors direct amide bond formation from a carboxylic acid and an amine, facilitated by a coupling agent. This approach avoids the need to prepare more reactive acylating agents like acyl chlorides and often proceeds under milder conditions.
A variety of coupling reagents are available for this transformation. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIPC), are commonly used in conjunction with additives like N-methylmorpholine (NMM) or triethylamine (B128534) (TEA) to facilitate the coupling of carboxylic acids with amines. researchgate.netbachem.com Phosphonium-based reagents, like BOP, and uronium/guanidinium reagents, such as HATU, are also highly effective coupling agents. bachem.com
More recent developments have introduced novel coupling reagents like NDTP, which activates carboxylic acids via an acyl thiocyanide intermediate, allowing for rapid amide synthesis under very mild conditions. organic-chemistry.org Another innovative approach utilizes a one-pot reaction with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to efficiently form amide bonds with less reactive nitrogen-containing heterocycles. asiaresearchnews.com Additionally, direct amidation of carboxylic acids can be achieved using urea (B33335) as a nitrogen source with catalysts like Mg(NO3)2 or imidazole. nih.gov Biocatalytic approaches using N-acyltransferases (NATs) and CoA ligases (CLs) are also emerging as sustainable methods for amide bond formation. researchgate.net
Table 3: Common Coupling Agents for Direct Amide Bond Formation
| Coupling Agent Class | Examples | Additives/Co-reagents | Key Features |
| Carbodiimides | DCC, DIPC | NMM, TEA, HOBt, Oxyma Pure® | Widely used, often requires additives to suppress racemization. researchgate.netbachem.com |
| Phosphonium Reagents | BOP, PyBOP | Base | Effective for cyclization and sterically hindered couplings. bachem.com |
| Uronium/Guanidinium Reagents | HBTU, HATU, COMU | Base | High coupling efficiency, low racemization. bachem.com |
| Novel Reagents | NDTP, DMAPO/Boc2O | DIPEA, DABCO | Rapid, mild conditions, suitable for challenging substrates. organic-chemistry.orgasiaresearchnews.com |
Boric Acid Catalysis in N-Acylation
Chemo- and Regioselective N-Acylation Techniques for Indoles and Related Heterocycles
The selective functionalization of indoles presents a significant challenge due to the presence of multiple reactive sites, primarily the N1 and C3 positions. beilstein-journals.orgrsc.org Acylation often preferentially occurs at the C3 position due to its higher electron density. beilstein-journals.orgnih.gov Therefore, developing methods for selective N-acylation is of great importance.
An innovative approach for the chemoselective N-acylation of heterocycles involves an oxidative organocatalytic reaction using N-heterocyclic carbenes (NHCs). rsc.orgrsc.org This method utilizes aldehydes as the acyl source, offering a mild and functional group tolerant alternative to traditional methods that often require sensitive acyl chlorides or coupling reagents. rsc.orgrsc.org
The reaction is catalyzed by an NHC and demonstrates a broad substrate scope, being compatible with various substituents on both the aldehyde and the indole. rsc.org This technique has been successfully applied to other aza-heterocycles like pyrrole (B145914) and indazole, yielding the corresponding amides in good yields. rsc.orgrsc.org
A highly chemoselective method for the N-acylation of indoles employs stable thioesters as the acylating agents. beilstein-journals.orgnih.gov This technique is mild, efficient, and demonstrates good functional group tolerance, providing a series of N-acylated indoles in moderate to good yields. beilstein-journals.orgnih.govnih.gov
The reaction typically involves heating the indole and thioester with a base, such as cesium carbonate (Cs2CO3), in a suitable solvent like xylene. beilstein-journals.orgnih.gov The use of a stable acyl source like a thioester circumvents the need for more reactive and often unstable acyl chlorides. beilstein-journals.orgnih.gov This method has also proven effective for other heterocycles, such as carbazole. beilstein-journals.org
Table 2: Comparison of N-Acylation Techniques
| Method | Acyl Source | Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| DCC/DMAP | Carboxylic Acid | DCC, DMAP | Mild conditions, direct use of acid. thieme-connect.de |
| Boric Acid Catalysis | Carboxylic Acid | Boric Acid | Inexpensive, environmentally friendly catalyst. researchgate.netresearchgate.net |
| DMAPO/Boc2O | Carboxylic Acid | DMAPO, Boc2O | High efficiency, broad scope, one-pot. researchgate.netnorthampton.ac.uk |
| Oxidative Organocatalysis | Aldehyde | N-Heterocyclic Carbene | Mild, functional group tolerant. rsc.orgrsc.org |
| Thioester Acylation | Thioester | Base (e.g., Cs2CO3) | Stable acyl source, high chemoselectivity. beilstein-journals.orgnih.gov |
Oxidative Organocatalytic N-Acylation with Aldehydes
Integration of the Phenoxyacetyl Moiety: Specific Synthetic Routes
The synthesis of this compound specifically involves the coupling of an indoline core with a phenoxyacetyl group. While the general methodologies described above are applicable, specific synthetic routes often employ a direct coupling approach.
One common strategy is the reaction of indoline with phenoxyacetic acid using standard coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or a mixture of CH2Cl2 and DMF (dimethylformamide). unimi.it This method is a variation of the carbodiimide-mediated coupling and is widely used in peptide synthesis and for the formation of amide bonds in general.
Another approach could involve the O-alkylation of a suitable hydroxybenzaldehyde with an acetate (B1210297) derivative, followed by hydrolysis to yield a phenoxyacetic acid derivative, which is then coupled to the desired amine. unimi.it Although this describes a more complex scenario, the fundamental coupling step remains a key transformation.
The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule that might require protection.
Utilization of Phenoxyacetyl Chloride in N-Acylation Reactions
The most direct method for the synthesis of this compound is the N-acylation of indoline with phenoxyacetyl chloride. This reaction is a standard procedure in organic chemistry, where the nucleophilic secondary amine of the indoline ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).
To facilitate the reaction and neutralize the HCl byproduct, a base is typically required. Common bases for this transformation include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent is critical and is usually an aprotic solvent like dichloromethane (DCM), chloroform, or acetone (B3395972) to avoid side reactions with the acyl chloride. mdpi.com
Detailed research on analogous acylation reactions provides insight into typical conditions. For instance, the acylation of piperidine (B6355638) derivatives with phenoxyacetyl chloride has been successfully carried out using sodium hydride as a base in dichloromethane, with the reaction starting at 0 °C and gradually warming to room temperature. mdpi.com Another common set of conditions involves using triethylamine as the base in DCM, often starting the reaction at a reduced temperature (0 °C) before allowing it to proceed at room temperature. The reaction's progress is typically monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated through aqueous work-up and purified by column chromatography or crystallization.
Table 1: Typical Conditions for N-Acylation with Phenoxyacetyl Chloride
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Indoline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Good to High | , researchgate.net |
| Indoline | Sodium Hydride (NaH) | Dichloromethane (DCM) | 0 °C to Room Temp. | High | mdpi.com |
| Indoline | Potassium Carbonate | Dichloromethane (DCM) | Room Temperature | Good | mdpi.com |
Alternative Phenoxyacetylating Reagents and Optimized Conditions
While phenoxyacetyl chloride is a highly reactive and effective reagent, its sensitivity to moisture and the generation of corrosive HCl can be drawbacks. nih.gov Consequently, alternative reagents and methods have been developed for phenoxyacetylation.
One common alternative is the use of phenoxyacetic acid in conjunction with a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for the amidation reaction with indoline to proceed under mild conditions.
Another class of alternative reagents includes thioesters , such as S-methyl phenoxythioacetate. Research has demonstrated that thioesters can serve as stable and effective acyl sources for the N-acylation of indoles, a reaction that is highly chemoselective. nih.gov, beilstein-journals.org The optimized conditions for this transformation typically involve a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene at elevated temperatures (e.g., 140 °C). nih.gov, beilstein-journals.org This method avoids the use of unstable acyl chlorides and shows good functional group tolerance. nih.gov
Furthermore, oxidative N-acylation using aldehydes has emerged as a modern approach. rsc.org This method utilizes an organocatalyst to facilitate the reaction between an aldehyde (e.g., phenoxyacetaldehyde) and the heterocycle, providing the acylated product under mild, oxidative conditions. rsc.org Additionally, activating phenoxyacetic acid with reagents like triphosgene (B27547) offers another pathway to generate the reactive acylating species in situ, which can then react with the amine. tudublin.ie
Table 2: Alternative Phenoxyacetylating Methods
| Acyl Source | Activating Agent/Catalyst | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Phenoxyacetic Acid | Triphosgene | Triethylamine | Dichloromethane | In situ generation of acyl chloride | tudublin.ie |
| S-alkyl phenoxythioester | Heat | Cesium Carbonate | Xylene | Stable acyl source, avoids HCl | nih.gov, beilstein-journals.org |
| Phenoxyacetaldehyde | Organocatalyst (NHC) | Oxidant | Various | Mild, functional group tolerant | rsc.org |
Note: These methods are based on general N-acylation strategies for indoles and related heterocycles.
One-Pot and Multicomponent Synthesis Strategies Towards this compound Derivatives
Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste, which has led to the development of one-pot and multicomponent reactions (MCRs). nih.gov, frontiersin.org These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. mdpi.com, frontiersin.org
A one-pot synthesis relevant to this compound derivatives could involve the N-acylation of a substituted anthranilic acid with phenoxyacetyl chloride, followed by an in-situ cyclization to form a quinazolinone ring system. mdpi.com For example, using potassium carbonate as a base in dichloromethane allows for both the N-acylation and the subsequent ring closure to occur in a single, efficient step at room temperature. mdpi.com
Multicomponent reactions (MCRs) are powerful tools for building complex molecules from three or more starting materials in a single operation. nih.gov, nih.gov While a specific MCR for this compound is not detailed, general MCRs involving indoles can be adapted. For instance, a three-component reaction might involve an indole derivative, an aldehyde, and a third component, catalyzed by an acid or base to construct a complex scaffold. nih.gov, researchgate.net A hypothetical MCR could involve the reduction of an indole to an indoline in situ, followed by acylation with phenoxyacetyl chloride and a subsequent reaction with another component present in the pot. The development of such a process would offer a rapid and convergent route to novel this compound derivatives.
These advanced strategies are at the forefront of synthetic methodology, enabling the rapid assembly of diverse chemical libraries from simple, readily available starting materials. nih.gov, nih.gov
Reaction Mechanisms and Reactivity Profiles of N Acylindolines
Mechanistic Pathways of Amide Bond Formation at the Indoline (B122111) Nitrogen
The synthesis of 1-(Phenoxyacetyl)indoline, an N-acylindoline, proceeds via the formation of an amide bond at the indoline nitrogen. This transformation is a specific example of N-acylation, a fundamental reaction in organic chemistry. The most common pathway involves the nucleophilic attack of the secondary amine of the indoline ring on an activated carboxylic acid derivative, such as an acyl chloride (e.g., phenoxyacetyl chloride), acid anhydride, or an ester. libretexts.org
The general mechanism is a nucleophilic acyl substitution. The nitrogen atom of indoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (e.g., chloride, carboxylate). libretexts.org The efficiency of this reaction is highly dependent on the reactivity of the acylating agent and the reaction conditions. libretexts.org
Several methods have been developed to facilitate this N-acylation:
Using Acyl Halides: The reaction of indoline with phenoxyacetyl chloride, typically in the presence of a base like triethylamine (B128534) or pyridine, is a direct method. The base neutralizes the HCl byproduct. Phase-transfer catalysts have also been employed to improve yields with acyl chlorides. clockss.org
Using Carboxylic Acids and Coupling Agents: Direct coupling of a carboxylic acid with indoline can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP). thieme-connect.de This method avoids the need to prepare often unstable acyl chlorides. thieme-connect.de
Using Carboxylic Acids with Boric Acid: A method involving the direct acylation of indole (B1671886) with a carboxylic acid catalyzed by boric acid has been reported, offering an economical alternative. clockss.org
Oxidative Carbene Catalysis: A mild and highly chemoselective method uses aldehydes as the acyl source, catalyzed by an N-heterocyclic carbene (NHC) under oxidative conditions. rsc.org
A recent one-pot reaction method has been developed for the efficient formation of amide bonds with less reactive nitrogen-containing heterocycles like indole, using di-tert-butyl dicarbonate (B1257347) (Boc2O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) without the need for heat. asiaresearchnews.com
Regioselectivity in Indoline Functionalization: N-Acylation vs. C-Acylation
The indoline scaffold possesses two primary nucleophilic sites: the nitrogen atom and the electron-rich benzene (B151609) ring, particularly the C5 and C7 positions. This duality leads to a competition between N-acylation and C-acylation (a Friedel-Crafts reaction). The regioselectivity is a critical consideration in the synthesis of substituted indolines and is influenced by several factors.
Generally, acylation of unprotected indoles (or the closely related indoles) tends to occur at the C3 position. rsc.orgnih.gov However, for indoline, the primary competition is between the nitrogen and the aromatic ring. Selective N-acylation is typically favored under basic or neutral conditions where the nitrogen atom's nucleophilicity is high. rsc.org In contrast, C-acylation is promoted by Lewis acids, which activate the acylating agent and can also coordinate to the indoline nitrogen, reducing its nucleophilicity and favoring electrophilic attack on the aromatic ring. mdpi.commdpi.com
Factors Influencing Regioselectivity:
| Factor | Favors N-Acylation | Favors C-Acylation | Rationale |
| Catalyst | Base (e.g., NaH, K2CO3, DMAP) thieme-connect.de, Boric Acid clockss.org | Lewis Acid (e.g., AlCl3, ZrCl4, Y(OTf)3) mdpi.commdpi.com | Bases deprotonate or activate the N-H bond, increasing nitrogen nucleophilicity. Lewis acids activate the acylating agent and decrease nitrogen nucleophilicity. |
| Acylating Agent | Highly reactive agents (e.g., acyl chlorides) under basic conditions. rsc.org | N-Acylbenzotriazoles with a Lewis acid like TiCl4 can lead to C-acylation. acs.org | The choice of acylating agent can direct the reaction pathway. |
| Solvent | Aprotic solvents (e.g., CH2Cl2, DMF). thieme-connect.de | Solvents like ionic liquids ([BMI]BF4) have been used in C-acylation. mdpi.com | The solvent can influence the solubility and reactivity of the catalyst and reactants. |
| Protecting Groups | Not applicable | N-protection (e.g., with a pyrimidinyl group) directs acylation to the C7 position. nih.govacs.org | Blocking the nitrogen atom forces the reaction to occur at a carbon position. |
For instance, Friedel-Crafts acylation of free (NH) indoles often results in a mixture of N-acylated and C-acylated products, sometimes requiring protection of the nitrogen to achieve C-acylation selectively. mdpi.com Rhodium-catalyzed reactions have been developed for the specific C7-acylation of N-acylindolines, using the acyl group as a directing group. nih.govacs.org
Reactivity of the Phenoxyacetyl Amide Linkage in Subsequent Organic Transformations
The amide bond in this compound, while generally stable, can participate in several organic transformations. The reactivity is influenced by the partial double bond character of the C-N bond due to resonance, which makes it less susceptible to cleavage than, for example, an ester bond. nih.gov However, this resonance can be disrupted, increasing reactivity.
Key Transformations:
Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring heat. savemyexams.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. savemyexams.com The products of hydrolysis are indoline and phenoxyacetic acid (or their respective salt forms depending on the pH). savemyexams.com
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). savemyexams.com This transformation converts this compound into 1-(2-Phenoxyethyl)indoline.
Directed C-H Functionalization: The N-acyl group can serve as a directing group for further functionalization of the indoline ring. For example, rhodium-catalyzed reactions can achieve selective C7-acylation or alkoxycarbonylation of N-acylindolines. nih.govacs.org In these cases, the amide group itself is not transformed but plays a crucial role in directing the regioselectivity of the subsequent reaction.
Cleavage via N-C Bond Activation: In specially designed systems, particularly with "twisted" amides where resonance is sterically inhibited, the N-C(O) bond becomes highly reactive. nih.gov While this compound is not an inherently twisted amide, this principle highlights a potential mode of reactivity. Such activation can make the amide a reactive acylating agent in transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, N-acylindolines have been used as model substrates for synthesizing natural products, where the acyl group is cleaved or modified in a later step. researchgate.net
Stability Considerations of the N-Acylindoline Scaffold under Varied Reaction Conditions
The N-acylindoline core, as exemplified by this compound, exhibits considerable stability, which is a key feature of the amide functional group. nih.gov This stability is primarily due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.govsemanticscholar.org
Stability Profile:
| Condition | Stability | Notes |
| Acidic | Moderately stable. Can undergo hydrolysis, but typically requires harsh conditions (strong acid, high temperature). savemyexams.commasterorganicchemistry.com | The Fischer-Hepp rearrangement, which occurs for N-nitrosoanilines in acid, is a related reaction for some aromatic nitrogen compounds but is not typical for N-acylindolines. acs.org |
| Basic | Moderately stable. Susceptible to hydrolysis under strong basic conditions and heat. savemyexams.com | The rate of base-catalyzed hydrolysis is significant but generally requires forcing conditions for simple amides. semanticscholar.org |
| Oxidative | The indoline ring is susceptible to oxidation to the corresponding indole. The amide bond itself is generally stable to mild oxidizing agents. | Oxidative conditions can affect the indoline core more readily than the amide linkage. The overall stability depends on the specific oxidant used. |
| Reductive | The amide carbonyl can be reduced by powerful reducing agents like LiAlH4. savemyexams.com The indoline ring is generally stable to these conditions. | Catalytic hydrogenation may affect other parts of the molecule but typically leaves the amide bond intact. |
| Thermal | Generally stable. Some N-acylindolines may undergo decarbonylation at high temperatures (>130 °C) under specific catalytic conditions. nih.gov | Thermal stability is generally high in the absence of reactive reagents. |
| Photochemical | N-nitrosamines are known to undergo photolysis, but N-acylindolines are generally more stable to light. acs.org | Photochemical stability is expected under normal laboratory conditions, though specific studies on this compound are not prevalent. |
The stability of the N-acylindoline scaffold allows it to be carried through multi-step syntheses, often serving as a protecting group for the indoline nitrogen or as a directing group for other transformations. thieme-connect.denih.gov Its robustness under many conditions makes it a valuable intermediate in medicinal and synthetic chemistry.
Computational and Theoretical Investigations of 1 Phenoxyacetyl Indoline and Analogues
Quantum Chemical Studies: Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Quantum chemical studies are essential for elucidating the electronic characteristics of a molecule. The electronic structure of indoline-based compounds has been a subject of comprehensive analysis, often employing a combination of computational methods and experimental techniques like UV-photoelectron spectroscopy. nih.gov Such studies on analogues provide a framework for understanding 1-(Phenoxyacetyl)indoline.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the wavelengths of light it can absorb. schrodinger.comlew.ro A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability.
For indoline (B122111) derivatives, DFT calculations are commonly used to determine the energies of these orbitals. thaiscience.infocofc.edu For instance, in a study on various indoline-based dyes, the HOMO and LUMO energy levels were calculated to understand charge-injection abilities and dye regeneration processes. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In many heterocyclic compounds, the HOMO is often distributed over the π-system of the rings, while the LUMO may be localized on specific atoms or bonds, influencing the molecule's reaction pathways. physchemres.org
| Compound Type | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Natural Indole (B1671886) | DFT | -7.90 | - | - | nih.gov |
| Fused BN Indole II | DFT | -8.05 | - | - | nih.gov |
| Alkyl Viologen (C3VC3) | AM1 | - | - | 8.38 | lew.ro |
| Alkyl Viologen (C9VC9) | AM1 | - | - | 5.11 | lew.ro |
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org It is extensively used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. arxiv.orgvisualizeorgchem.com This process iteratively calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface (PES) is found, representing a stable conformer (a local or global energy minimum). repositorioinstitucional.mx The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that the optimized structure is a true minimum. repositorioinstitucional.mx
The PES is a multidimensional surface that maps the potential energy of a system as a function of its atomic coordinates. nih.govgithub.io By exploring the PES, chemists can identify not only stable isomers and conformers but also the transition states that connect them. researchgate.netrsc.org DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G(d), are routinely used to map these energy landscapes. polimi.itresearchgate.net For complex systems, this allows for the characterization of various low-energy structures and provides insight into the molecule's flexibility and preferred shapes. mdpi.com Recently, machine learning-enhanced methods have been developed to accelerate the process of geometry optimization, making it feasible for larger and more complex molecular systems. arxiv.org
| Functional | Basis Set | Typical Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Mechanism studies of cycloadditions involving indoles. | polimi.it |
| B3LYP | 6-311++G(d,p) | Optimization of molecular geometry and NLO properties. | repositorioinstitucional.mx |
| M06-2X | 6-311++G(d,p) | Vibrational frequency calculations and strain energy in heterocycles. | nih.gov |
| B3LYP | 6-311+G(d) | Tautomerism and reactivity studies of quinolin-4-one derivatives. | researchgate.net |
Analysis of Reaction Pathways and Transition States via Computational Modeling
Computational modeling is indispensable for mapping the detailed mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface, researchers can trace the entire reaction coordinate from reactants to products, identifying key intermediates and, crucially, the transition states (TS). researchgate.net A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy pathway of a reaction. visualizeorgchem.comwayne.edu
DFT calculations are widely used to locate transition state structures and compute their corresponding activation energies (energy barriers). polimi.itnih.gov For example, in studies of amide hydrolysis, computational models including explicit solvent molecules have been used to calculate free energy barriers that are in good agreement with experimental values. nih.gov The geometry of the transition state provides critical insights into the reaction mechanism; for instance, whether a reaction proceeds via a concerted or stepwise pathway. wayne.edu In some complex reactions, the potential energy surface may feature bifurcations after a transition state, leading to multiple products from a single TS. researchgate.netwayne.edu Computational analysis of such pathways is vital for understanding and predicting product selectivity. nih.gov
Conformational Analysis and Energetic Preferences of the Phenoxyacetylindoline System
The this compound molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy differences between them. This is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.
Intermolecular Interaction Energy Studies (excluding biological binding affinity)
Understanding how molecules interact with each other is fundamental to chemistry. Computational methods allow for the quantification of intermolecular interaction energies, which govern phenomena like solvation, crystal packing, and self-assembly. These interactions can be decomposed into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. nih.gov
Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice. physchemres.orgmdpi.com For a deeper quantitative understanding, energy decomposition analysis (EDA) can be performed using quantum chemical calculations. nih.gov This method partitions the total interaction energy between two or more molecules into physically meaningful terms. For example, in a study of a benzene (B151609) derivative, the total interaction energy was broken down into coulombic and dispersion components, revealing that electrostatic forces dominated the strongest intermolecular contacts. mdpi.com For this compound, such studies could predict how molecules arrange themselves in a solid state or interact with solvent molecules, by calculating the interaction energies between molecular pairs in various orientations. rsc.orgnih.gov
Synthetic Applications and Derivatization Strategies
1-(Phenoxyacetyl)indoline as a Core Structure for Chemical Library Synthesis
The modular nature of this compound makes it an excellent scaffold for the generation of chemical libraries. These libraries, which are collections of structurally related compounds, are invaluable tools in drug discovery and chemical biology for identifying new bioactive molecules. mdpi.com The synthesis of such libraries often relies on solid-phase techniques, where the core scaffold is attached to a resin, allowing for sequential reactions and purifications to be carried out efficiently. beilstein-journals.org
For instance, a library of indoline-alkaloid-like polycycles was synthesized using a stereocontrolled solid-phase approach starting from an enantioenriched aminoindoline scaffold. nih.gov This demonstrates the potential for creating complex and diverse molecular structures from a common indoline (B122111) core. The ability to systematically modify different parts of the this compound molecule—the indoline ring, the phenoxy group, and the acetyl linker—allows for the rapid generation of a multitude of derivatives for biological screening. beilstein-journals.orgnih.gov
Functionalization of the Indoline Ring in this compound Derivatives
The indoline ring system offers multiple sites for functionalization, enabling the introduction of various substituents to modulate the compound's properties.
C-H Functionalization on the Benzene (B151609) Moiety of Indoline
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom-economical way to introduce new bonds. researchgate.net For indole (B1671886) and indoline derivatives, C-H functionalization of the benzene portion of the ring system has been a significant challenge due to the higher reactivity of the pyrrole (B145914) ring. sioc-journal.cn However, recent advances have enabled site-selective functionalization at the C4, C5, C6, and C7 positions. nih.gov These methods often employ directing groups to control the regioselectivity of the reaction. sioc-journal.cnnih.gov While direct C-H functionalization of this compound itself is not extensively documented, the principles established for other N-acylindoles are applicable. nih.gov
Strategies for the site-selective C-H functionalization of the indole benzene core often involve the use of directing groups attached to the indole nitrogen. nih.gov For example, the N-P(O)tBu2 group has been used to direct arylation to the C7 and C6 positions, while a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.gov These methods provide a pathway to synthesize substituted indoles that can then be reduced to the corresponding indolines. nih.gov
Functionalization at Pyrrole Ring Positions of Indoline
The pyrrole ring of the indoline nucleus is generally more susceptible to electrophilic substitution. However, in the case of N-acylated indolines like this compound, the reactivity of the pyrrole ring is attenuated. Functionalization at the C2 and C3 positions of the indoline ring can be achieved through various synthetic methodologies.
Recent research has demonstrated the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines at both the α (C2) and β (C3) positions using engineered enzymes. chemrxiv.org This biocatalytic approach offers a direct and tunable method for synthesizing functionalized indolines. chemrxiv.org Additionally, iridium-catalyzed reactions have been developed for the regioselective C-H and N-H bond functionalizations of indolines, leading to a diverse range of N- and C3-alkylated indolines and indoles. organic-chemistry.org The enantioselective functionalization of indoles to form polycyclic structures can proceed through an in situ-formed spiro intermediate, which allows for the switching of a substituent from the C3 to the C2 position. nih.gov
Transformations of the Phenoxyacetyl Group for Structural Diversification
The phenoxyacetyl group in this compound offers another handle for structural diversification. The ether linkage can be cleaved to reveal a phenol, which can then be further functionalized. The acetyl carbonyl group can undergo a variety of transformations, such as reduction to an alcohol, conversion to an imine, or reaction with nucleophiles.
For example, the total synthesis of Penicillin V involved the assemblage of a phenoxyacetyl side chain onto a thiazolidine (B150603) core. rsc.org This highlights the utility of the phenoxyacetyl group in building complex molecular structures. Furthermore, the carbonyl group can be a key reactive site for constructing more elaborate systems.
Strategic Use in Constructing Complex Heterocyclic Systems and Building Blocks
Heterocyclic compounds are fundamental in medicinal chemistry, and this compound can serve as a valuable building block for the synthesis of more complex heterocyclic systems. openmedicinalchemistryjournal.comsigmaaldrich.comfluorochem.co.uk The indole nucleus itself is a privileged structure in numerous natural products and synthetic compounds with therapeutic potential. beilstein-journals.org
The indole moiety can be constructed through various methods, including transition-metal-catalyzed C-H amination and direct coupling of two sp2 carbon centers. researchgate.net Once formed, the indole can be reduced to the corresponding indoline. The resulting indoline can then be used in multi-component reactions to build complex spiro indoline-based heterocycles. researchgate.net For instance, 3-substituted indoles are versatile precursors for various alkaloids with significant pharmacological properties. researchgate.net 3-Alkynylindoles have also been utilized as building blocks for synthesizing electronically tunable indole-based chromophores. nih.gov
The following table summarizes some reactions where indole derivatives are used as building blocks for more complex structures:
| Reaction Type | Starting Material | Product | Catalyst/Reagent | Reference |
| Spiro-oxindole Synthesis | Isatin derivatives, amino acids, and dipolarophiles | Spiro-oxindoles | - | mdpi.com |
| Triarylated Imidazole Synthesis | Dihalogenated imidazole | 2,4,5-triarylated imidazoles | Palladium catalyst | mdpi.com |
| Push-Pull Chromophore Synthesis | 3-Alkynylindoles | Indole-based push-pull chromophores | TCNE | nih.gov |
Role as a Precursor or Intermediate in Multi-Step Organic Syntheses
In multi-step organic syntheses, a precursor is a compound that is part of a synthesis that leads to a final product. msu.edu this compound can act as a key intermediate, where the indoline and phenoxyacetyl groups are strategically introduced and later modified to achieve the target molecule. The synthesis of complex molecules often involves a series of reactions where each step builds upon the previous one. msu.edu
Advanced Methodologies and Future Research Perspectives
Development of Novel Catalytic Systems for Efficient and Selective Synthesis of N-Acylindolines
The synthesis of N-acylindolines has been significantly advanced by the development of sophisticated catalytic systems. These catalysts offer high efficiency, regioselectivity, and broad functional group tolerance, overcoming the limitations of classical methods.
Transition metal catalysis is at the forefront of these developments. Palladium-based catalysts, for instance, are widely used for the intramolecular amination of C(sp²)–H bonds to form the indoline (B122111) ring. organic-chemistry.org These reactions often feature low catalyst loadings and mild operating conditions. organic-chemistry.org Palladium-catalyzed reductive N-heterocyclization of nitroarenes also provides a novel route to indole (B1671886) and indoline derivatives. acs.org Researchers have developed methods for the synthesis of 2-substituted indoles using a Pd/C catalyst with ZnCl₂ as a co-catalyst, which avoids more toxic copper catalysts. mdpi.com
Cobalt-catalyzed C-H activation and subsequent [3+2] annulation of aniline (B41778) derivatives with acrylates has emerged as a powerful method for producing highly functionalized 2-acylindolines with excellent regioselectivity. wiley.com The scalability of this method has been demonstrated, highlighting its potential for industrial application. wiley.com
Copper-catalyzed systems, often in combination with N-heterocyclic carbene (NHC) ligands, are effective for various transformations, including cycloaddition reactions that can be adapted for heterocycle synthesis. beilstein-journals.org A significant breakthrough is the development of a photoinduced, copper-catalyzed method for the enantioconvergent N-alkylation of racemic tertiary alkyl halides with amines, which can generate fully substituted stereocenters with high enantioselectivity at low temperatures. nih.gov
Iridium-catalyzed tandem dehydrogenation reactions allow for the regioselective C-H and N-H functionalization of indolines, providing a direct route to N- and C3-alkylated derivatives. organic-chemistry.org Furthermore, decatungstate-photocatalyzed dearomative hydroacylation of indoles using aldehydes as the acyl source offers a direct and convenient synthesis of 2-acylindolines under mild conditions. researchgate.net This method demonstrates great diastereoselectivity and is scalable. researchgate.net
| Catalyst System | Reaction Type | Key Advantages |
| Palladium (Pd) | Intramolecular C-H Amination; Reductive Cyclization | High efficiency, mild conditions, low catalyst loading. organic-chemistry.orgacs.org |
| Cobalt (Co) | C-H Activation / [3+2] Annulation | High regioselectivity, scalability, synthesis of 2-acylindolines. wiley.com |
| Copper (Cu) | Photoinduced Enantioconvergent N-Alkylation | High enantioselectivity, use of racemic starting materials, mild conditions. nih.gov |
| Iridium (Ir) | Tandem Dehydrogenation / Alkylation | Regioselective C-H and N-H functionalization. organic-chemistry.org |
| Decatungstate (TBADT) | Photocatalytic Dearomative Hydroacylation | Mild conditions, high diastereoselectivity, direct synthesis of 2-acylindolines. researchgate.net |
Green Chemistry Approaches in 1-(Phenoxyacetyl)indoline Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of indole and indoline scaffolds. These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. nih.gov
One promising strategy is mechanochemistry , which involves solvent-free reactions conducted by milling or grinding. A mechanochemical protocol for Fischer indolisation has been developed using oxalic acid and dimethylurea, offering a versatile and environmentally friendly route to indoles and indolenines, which can be subsequently reduced to indolines. unica.it This solvent-free approach is energy-efficient and simplifies product isolation. unica.it
The use of green solvents is another cornerstone of sustainable synthesis. Water, being non-toxic and abundant, has been employed as a solvent for multicomponent reactions to prepare 3-substituted indoles. openmedicinalchemistryjournal.com Polyethylene glycol (PEG) has also been utilized as an eco-friendly reaction medium for the synthesis of various indole derivatives, often under catalyst-free conditions. openmedicinalchemistryjournal.comresearchgate.net
Developing reusable catalysts is critical for waste reduction. Heterogeneous catalysts, such as those based on magnetic nanoparticles (e.g., Fe₃O₄@acacia–SO₃H), offer excellent catalytic activity and can be easily recovered and reused multiple times without a significant loss of performance. rsc.org Similarly, CTAB-stabilized ZnO nanorods have been reported as a robust and economical heterogeneous catalyst for triazole synthesis in water, a principle applicable to other heterocyclic systems. rsc.org Catalyst-free methods, sometimes activated by visible light, provide an even greener alternative by eliminating the catalyst entirely. openmedicinalchemistryjournal.com
Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, MS, X-ray Diffraction)
The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and three-dimensional structure. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. umontpellier.fr
1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton. For this compound, distinct signals would be expected for the protons and carbons of the indoline ring, the phenoxy group, and the acetyl linker.
2D NMR: More complex structures and unambiguous assignments necessitate 2D NMR experiments. ipb.ptnih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) H-C couplings, which is crucial for connecting different fragments of the molecule, such as linking the phenoxyacetyl group to the indoline nitrogen. mdpi.commdpi.com The Nuclear Overhauser Effect (ROESY or NOESY) provides information about through-space proximity of protons, helping to confirm stereochemistry and conformation. ipb.pt
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
X-ray Diffraction , specifically single-crystal X-ray crystallography, provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. umontpellier.fr The structure of a related indole carboxamide containing a chlorophenoxyacetamide moiety has been successfully elucidated using this technique, confirming the molecular geometry and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. researchgate.net
| Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical shift, integration, and coupling of protons. | Confirms the presence of aromatic (phenoxy, indoline) and aliphatic (indoline, acetyl) protons. |
| ¹³C NMR | Chemical shift of carbon atoms. | Identifies all unique carbons in the indoline and phenoxyacetyl moieties. |
| 2D NMR (COSY, HSQC, HMBC) | H-H and H-C correlations (short and long-range). | Establishes the connectivity between all atoms, confirming the attachment of the phenoxyacetyl group to the indoline nitrogen. ipb.ptmdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular weight and elemental formula (via HRMS). |
| X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles. | Provides definitive structural proof and information on solid-state conformation and packing. researchgate.net |
Emerging Computational Paradigms in Indoline Chemical Research
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, properties, and reactivity of molecules like this compound. These in silico methods complement experimental work and can guide the design of new derivatives and synthetic pathways. acs.org
Density Functional Theory (DFT) is a quantum mechanical method widely used to predict a range of molecular properties. scispace.com It can be used to:
Optimize the geometry and predict the most stable conformation of the molecule.
Calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP) to predict sites for electrophilic and nucleophilic attack, and frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability. researchgate.netdergipark.org.tr
Simulate vibrational spectra (IR, Raman) and predict NMR chemical shifts, which aids in the interpretation of experimental data. dergipark.org.tr
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For indoline derivatives, docking studies are employed to investigate potential interactions with biological targets like enzymes or receptors, providing insights into their mechanism of action and guiding the development of new therapeutic agents. dergipark.org.tr
In Silico ADMET Prediction involves the computational estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. japsonline.com These predictive models are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles, reducing the time and cost associated with experimental testing. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or toxicity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, topological, geometric), these models can predict the activity of new, unsynthesized indoline derivatives, thereby streamlining the optimization process. japsonline.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(Phenoxyacetyl)indoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves UV-light-induced cyclization or nucleophilic substitution under anhydrous conditions. For example, UV irradiation (254–365 nm) of precursor indole derivatives in dichloromethane generates this compound via radical intermediates . Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. reflux) critically affect reaction kinetics and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT-135) confirms structural integrity, with aromatic protons appearing at δ 6.8–7.5 ppm and acetyl groups at δ 2.1–2.3 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da). High-Performance Liquid Chromatography (HPLC; C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). X-ray crystallography resolves stereochemical ambiguities .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. The compound is light-sensitive; amber glass vials and inert atmospheres (argon) are recommended. Degradation products (e.g., hydrolyzed phenoxyacetic acid) are monitored via LC-MS .
Q. What in vitro pharmacological screening models are suitable for preliminary bioactivity assessment of this compound?
- Methodological Answer : Cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2 ELISA) are prioritized. Dose-response curves (0.1–100 µM) with positive controls (e.g., aspirin for COX-2) ensure reproducibility. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent effects or tautomerism. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) simulate NMR chemical shifts for comparison. Experimental validation via variable-temperature NMR (VT-NMR) identifies dynamic equilibria. Multi-technique triangulation (XRD, IR, HRMS) enhances reliability .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound for targeted therapeutic applications?
- Methodological Answer : Fragment-based drug design (FBDD) and molecular docking (AutoDock Vina) guide substituent modifications. In vitro screening of analogs (e.g., halogenated or alkylated derivatives) identifies key pharmacophores. Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How should researchers design controlled experiments to assess the photodynamic activity of this compound?
- Methodological Answer : Use a split-plot factorial design with light intensity (50–200 mW/cm²) and drug concentration (1–50 µM) as variables. ROS generation is quantified via fluorescent probes (e.g., DCFH-DA). Include dark controls to isolate light-dependent effects. Statistical analysis (ANOVA with Tukey post-hoc) identifies synergies .
Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?
- Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces VOC emissions. Catalytic systems (e.g., Bi(OTf)₃) enhance atom economy. Life-cycle assessment (LCA) compares E-factors (kg waste/kg product) of traditional vs. microwave-assisted routes .
Methodological Notes
- Data Analysis : For bioactivity studies, ensure power analysis (G*Power) determines sample size (α=0.05, β=0.2). Use Bland-Altman plots to assess inter-technique variability .
- Ethical Design : Align experimental protocols with OECD guidelines for chemical safety testing. Include negative controls and blinded data interpretation to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
